molecular formula C9H8ClF3S B2816607 1-[(2-Chloroethyl)sulfanyl]-3-(trifluoromethyl)benzene CAS No. 448967-32-6

1-[(2-Chloroethyl)sulfanyl]-3-(trifluoromethyl)benzene

Cat. No.: B2816607
CAS No.: 448967-32-6
M. Wt: 240.67
InChI Key: WPZLLDYBBJFGOY-UHFFFAOYSA-N
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Description

1-[(2-Chloroethyl)sulfanyl]-3-(trifluoromethyl)benzene is an organic compound with the molecular formula C9H8ClF3S and a molecular weight of 240.67 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to a benzene ring, along with a sulfanyl group linked to a 2-chloroethyl chain. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-[(2-Chloroethyl)sulfanyl]-3-(trifluoromethyl)benzene typically involves the following steps:

Chemical Reactions Analysis

1-[(2-Chloroethyl)sulfanyl]-3-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Scientific Research Applications

1-[(2-Chloroethyl)sulfanyl]-3-(trifluoromethyl)benzene has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-[(2-Chloroethyl)sulfanyl]-3-(trifluoromethyl)benzene involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The sulfanyl group can form covalent bonds with target proteins, leading to the modulation of their activity. These interactions can result in various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

1-[(2-Chloroethyl)sulfanyl]-3-(trifluoromethyl)benzene can be compared with other similar compounds, such as:

    1-[(2-Chloroethyl)sulfanyl]-4-(trifluoromethyl)benzene: This compound has a similar structure but with the trifluoromethyl group attached to the para position of the benzene ring.

    1-[(2-Chloroethyl)sulfanyl]-2-(trifluoromethyl)benzene: In this compound, the trifluoromethyl group is attached to the ortho position of the benzene ring.

    1-[(2-Chloroethyl)sulfanyl]-3-(difluoromethyl)benzene: This compound has a difluoromethyl group instead of a trifluoromethyl group.

Properties

IUPAC Name

1-(2-chloroethylsulfanyl)-3-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClF3S/c10-4-5-14-8-3-1-2-7(6-8)9(11,12)13/h1-3,6H,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPZLLDYBBJFGOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)SCCCl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClF3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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